3-amino-4-chloro-N-methylbenzamide

Description

The exact mass of the compound 3-amino-4-chloro-N-methylbenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-amino-4-chloro-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-4-chloro-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-4-chloro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUPPRHOYJQRER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588191 | |

| Record name | 3-Amino-4-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51920-00-4 | |

| Record name | 3-Amino-4-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-chloro-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-amino-4-chloro-N-methylbenzamide chemical properties

An In-Depth Technical Guide to 3-amino-4-chloro-N-methylbenzamide: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-amino-4-chloro-N-methylbenzamide, a substituted aromatic amide of significant interest in synthetic organic chemistry. The document details its chemical and physical properties, outlines a robust synthetic pathway, discusses its analytical characterization, and explores its applications as a versatile chemical intermediate. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery and material science who require a detailed understanding of this compound for research and development purposes.

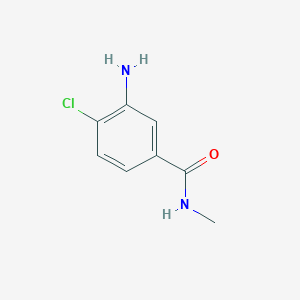

Compound Identification and Structure

3-amino-4-chloro-N-methylbenzamide is a benzamide derivative characterized by an amino group at position 3, a chloro group at position 4, and an N-methyl amide functional group. These substitutions on the benzene ring create a unique electronic and steric environment that dictates its reactivity and potential applications.

-

IUPAC Name: 3-amino-4-chloro-N-methylbenzamide

-

CAS Number: 51920-00-4[1]

-

Molecular Formula: C₈H₉ClN₂O[1]

-

Molecular Weight: 184.62 g/mol [1]

-

Canonical SMILES: CNC(=O)C1=CC(=C(C=C1)Cl)N

Chemical Structure:

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in various chemical processes. The table below summarizes the key properties of 3-amino-4-chloro-N-methylbenzamide and related compounds for reference.

| Property | Value | Source |

| Appearance | Light brown crystalline solid | [2] |

| Purity | ≥95% - 98.0% | [1][2] |

| Melting Point | 128-132°C | [2] |

| Boiling Point | 304°C (Predicted) | [2] |

| Density | 1.185 g/cm³ (Predicted) | [2] |

| Flash Point | 137.6 °C (Predicted) | [2] |

| Solubility | Slightly soluble in water; Soluble in most organic solvents like dichloromethane and benzene.[3] | [3] |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions.[2] | [2] |

Note: Some physical properties are based on the closely related compound 3-amino-4-methylbenzamide and may vary slightly for the chloro-substituted analog.

Synthesis and Reaction Pathways

The synthesis of substituted benzamides often involves multi-step processes starting from readily available precursors. A common and efficient method for synthesizing related compounds involves the amidation of a carboxylic acid followed by the reduction of a nitro group.

Synthetic Protocol: Two-Step Synthesis from 3-Nitro-4-chlorobenzoic Acid

A documented approach for synthesizing analogous compounds involves a two-step process starting from 3-nitro-4-chlorobenzoic acid.[3] This method can be adapted for the N-methyl derivative. The process involves:

-

Activation of the carboxylic acid and subsequent amidation.

-

Reduction of the nitro group to an amine.

Step-by-Step Methodology:

-

Amide Formation:

-

Dissolve 3-nitro-4-chlorobenzoic acid in a suitable solvent such as dichloromethane.

-

Add a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)) and an activator like 1-hydroxybenzotriazole (HOBt) to form an active ester intermediate.[3]

-

Slowly add a solution of methylamine to the reaction mixture.

-

Stir the reaction at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove by-products (e.g., dicyclohexylurea if DCC is used).

-

Wash the organic layer with dilute acid, base, and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude 3-nitro-4-chloro-N-methylbenzamide.

-

-

Nitro Group Reduction:

-

Dissolve the crude nitro-intermediate in a solvent like ethanol or ethyl acetate.

-

Perform a reduction of the nitro group. This can be achieved using various methods, such as catalytic hydrogenation (H₂, Pd/C) or chemical reduction with metals like zinc, tin, or iron in an acidic medium.[3] A patent for a similar structure describes using zinc and sodium hydroxide.[3]

-

For a zinc-based reduction, add zinc dust and a proton source (e.g., acetic acid or ammonium chloride solution) to the reaction mixture.[3]

-

Heat the reaction mixture and monitor its progress via TLC.

-

Once the reaction is complete, filter the mixture to remove the metal catalyst.

-

Neutralize the filtrate and extract the product with an organic solvent.

-

Dry the combined organic extracts and concentrate under reduced pressure.

-

Purify the final product, 3-amino-4-chloro-N-methylbenzamide, by column chromatography or recrystallization.

-

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: A generalized workflow for the synthesis of 3-amino-4-chloro-N-methylbenzamide.

Analytical Characterization

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (3H) appearing as distinct multiplets in the aromatic region (~6.5-8.0 ppm).- A singlet or doublet for the N-methyl protons (3H) around 2.8-3.0 ppm.- A broad singlet for the amide N-H proton.- A broad singlet for the amino (-NH₂) protons. |

| ¹³C NMR | - A carbonyl carbon signal around 165-170 ppm.- Aromatic carbon signals in the 110-150 ppm range.- A signal for the N-methyl carbon around 26-28 ppm. |

| FT-IR (cm⁻¹) | - N-H stretching vibrations for the primary amine (two bands, ~3350-3450 cm⁻¹).- N-H stretching for the secondary amide (~3300 cm⁻¹).- C=O stretching of the amide group (~1640-1680 cm⁻¹).- C-N stretching and N-H bending vibrations.- C-Cl stretching vibration (~600-800 cm⁻¹). |

| Mass Spec. | - Expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight (184.62 g/mol ), showing a characteristic isotopic pattern for one chlorine atom (M:M+2 ratio of ~3:1). |

Applications in Research and Development

3-amino-4-chloro-N-methylbenzamide is primarily utilized as a chemical intermediate and building block in organic synthesis. Its bifunctional nature, possessing a nucleophilic amino group and an amide moiety on a halogenated benzene ring, makes it a valuable precursor for more complex molecules.

-

Pharmaceutical Synthesis: Benzamide derivatives are a core scaffold in many biologically active compounds and approved drugs.[4] The functional groups on this molecule allow for further chemical modifications, making it a key starting material for synthesizing novel therapeutic agents. For instance, the amino group can be diazotized and converted into various other functional groups, or it can be acylated or alkylated to build more complex structures. N-methylbenzamide derivatives, in general, are used as intermediates in the synthesis of analgesics, antipyretics, and anti-inflammatory drugs.[5]

-

Agrochemicals and Dyes: Substituted anilines and benzamides are common precursors in the synthesis of agrochemicals and pigments. This compound serves as an important raw material for certain dye intermediates.[2]

-

Material Science: The benzamide structure can be incorporated into polymers to enhance properties such as thermal stability and chemical resistance.[5]

Logical Relationship in Synthetic Utility

The utility of 3-amino-4-chloro-N-methylbenzamide stems from the distinct reactivity of its functional groups, which can be targeted in subsequent synthetic steps.

Caption: Synthetic potential stemming from the functional groups of the title compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-amino-4-chloro-N-methylbenzamide. The GHS hazard classifications for structurally similar compounds provide a basis for safe handling protocols.

-

Hazard Classifications (based on analogous compounds):

-

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[2]

-

Conclusion

3-amino-4-chloro-N-methylbenzamide is a valuable and versatile intermediate in organic synthesis. Its well-defined structure and multiple functional groups provide a platform for the creation of a wide array of more complex molecules. A solid understanding of its physicochemical properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in research and industrial applications, particularly in the development of new pharmaceuticals and materials.

References

- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

PubChem Compound Summary for CID 88043, 3-Amino-4-methylbenzamide. National Center for Biotechnology Information. [Link]

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. National Center for Biotechnology Information. [Link]

-

3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1. Amardeep Chemical. [Link]

-

PubChem Compound Summary for CID 139083282, 4-chloro-N-methylbenzamide dimer. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 88200, Benzamide, 3-amino-4-chloro-. National Center for Biotechnology Information. [Link]

-

Yuan, J., & Liu, Y. J. (2012). 4-Chloro-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(4), o937. [Link]

-

PubChem Compound Summary for CID 676526, 3-Amino-N-methylbenzamide. National Center for Biotechnology Information. [Link]

-

3-Amino-4-chloro-N-methylbenzamide - CAS:51920-00-4. Beijing Xinheng Research Technology Co., Ltd. [Link]

-

PubChem Compound Summary for CID 346696, 4-chloro-N,N-diethylbenzamide. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 4150792, 3-chloro-N-methylbenzamide. National Center for Biotechnology Information. [Link]

Sources

- 1. 3-Amino-4-chloro-N-methylbenzamide - CAS:51920-00-4 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline [mallakchemicals.com]

- 3. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 4. 4-Chloro-N-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 6. Benzamide, 3-amino-4-chloro- | C7H7ClN2O | CID 88200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Amino-N-methylbenzamide | C8H10N2O | CID 676526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-chloro-N-methylbenzamide | C8H8ClNO | CID 4150792 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-amino-4-chloro-N-methylbenzamide CAS 51920-00-4

An In-Depth Technical Guide to 3-amino-4-chloro-N-methylbenzamide (CAS 51920-00-4) for Advanced Research Applications

Executive Summary

3-amino-4-chloro-N-methylbenzamide is a substituted aromatic amide that serves as a valuable, yet specialized, chemical intermediate for research and development. Its unique trifunctional nature—featuring an amine, a chloro group, and a secondary amide—positions it as a versatile scaffold for constructing more complex molecules, particularly within the realms of medicinal chemistry and materials science. While not an end-product itself, its strategic importance lies in its potential for targeted derivatization. This guide provides a comprehensive technical overview for researchers, covering its physicochemical properties, a detailed and rationalized synthetic pathway, potential research applications based on analogous structures, and essential safety protocols. The information herein is synthesized to provide not just procedural steps, but the underlying scientific reasoning to empower researchers in their experimental design.

Compound Profile and Physicochemical Properties

3-amino-4-chloro-N-methylbenzamide is a compound offered by suppliers for early-stage discovery research. Its structure is characterized by a benzene ring substituted with three key functional groups that dictate its reactivity and potential applications.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source |

| CAS Number | 51920-00-4 | |

| Molecular Formula | C₈H₉ClN₂O | |

| Molecular Weight | 184.62 g/mol | Calculated |

| Canonical SMILES | CNC(=O)C1=CC(=C(C=C1)N)Cl | |

| Appearance | Expected to be a solid at room temperature | Inferred |

Table 2: Computed Physicochemical Data

| Property | Predicted Value | Note |

| XLogP3 | 1.2 | A measure of lipophilicity.[1] |

| Hydrogen Bond Donors | 2 | From the amine (-NH₂) and amide (-NH) groups.[1] |

| Hydrogen Bond Acceptors | 2 | From the carbonyl oxygen and the amine nitrogen.[1] |

| Rotatable Bond Count | 1 | The bond between the benzene ring and the carbonyl group.[1] |

Synthesis and Mechanistic Rationale

The synthesis of 3-amino-4-chloro-N-methylbenzamide is not widely published in peer-reviewed journals, but a robust and logical pathway can be designed based on established organic chemistry principles and patent literature for analogous compounds.[2][3][4] The most strategic approach begins with the commercially available precursor, 4-chloro-3-nitrobenzoic acid. This strategy allows for the selective formation of the amide bond first, followed by the reduction of the nitro group, which is a more sensitive functionality.

Protocol 2.1: Synthesis of 4-chloro-N-methyl-3-nitrobenzamide (Intermediate)

This first stage involves the conversion of a carboxylic acid into a secondary amide. A direct reaction between the carboxylic acid and methylamine is inefficient due to acid-base chemistry. Therefore, the carboxylic acid must first be activated. A common and effective method is its conversion to an acyl chloride.

Experimental Protocol:

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.

-

Acyl Chloride Formation: Suspend 4-chloro-3-nitrobenzoic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (SOCl₂) (approx. 1.2 eq) to the suspension at room temperature.

-

Heat the mixture to reflux (approx. 40°C for DCM) and stir for 2-4 hours, or until the reaction mixture becomes a clear solution, indicating the consumption of the starting material. The reaction can be monitored by thin-layer chromatography (TLC).

-

Amidation: Cool the reaction mixture in an ice bath to 0°C.

-

In a separate flask, prepare a solution of methylamine (approx. 2.2 eq) in the same anhydrous solvent.

-

Slowly add the methylamine solution to the cold acyl chloride solution. An exothermic reaction and the formation of a precipitate (methylamine hydrochloride) will be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-chloro-N-methyl-3-nitrobenzamide, which can be purified by recrystallization.

Causality and Expertise Insights:

-

Choice of Reagent: Thionyl chloride is a preferred reagent for forming acyl chlorides from carboxylic acids because the byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion and simplifies purification.[3]

-

Catalyst: DMF acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent, accelerating the formation of the acyl chloride.

-

Temperature Control: The addition of methylamine is performed at 0°C to control the exothermicity of the reaction and minimize potential side reactions.

-

Stoichiometry: A slight excess of methylamine is used to ensure complete conversion of the acyl chloride and to neutralize the HCl generated during the reaction.

Protocol 2.2: Reduction of 4-chloro-N-methyl-3-nitrobenzamide to Final Product

The final step is the reduction of the aromatic nitro group to an amine. Catalytic hydrogenation is a clean and high-yielding method for this transformation, avoiding the use of stoichiometric metal reagents.

Experimental Protocol:

-

Setup: Add the intermediate, 4-chloro-N-methyl-3-nitrobenzamide (1.0 eq), and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to a hydrogenation vessel.

-

Catalyst: Carefully add palladium on carbon (10% Pd/C, approx. 1-5 mol%) to the solution.

-

Hydrogenation: Seal the vessel and purge the system with an inert gas (nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-3 atm or as per equipment specifications) and stir the mixture vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC analysis. The reaction is typically complete within 4-24 hours.

-

Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude 3-amino-4-chloro-N-methylbenzamide. Further purification can be achieved by recrystallization or column chromatography if necessary.

Causality and Expertise Insights:

-

Catalyst System: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of aromatic nitro groups.[4] It offers high activity and selectivity, leaving other functional groups like the chloro-substituent and the amide intact under these mild conditions.

-

Safety: The catalyst can be pyrophoric, especially after use. It must be handled carefully under a wet or inert atmosphere. Filtering through Celite prevents the fine powder from passing through standard filter paper. The reaction itself must be conducted behind a safety shield due to the use of flammable hydrogen gas under pressure.

-

Self-Validation: The successful synthesis can be validated by comparing the analytical data (e.g., melting point, NMR spectra) of the final product with expected values and ensuring the disappearance of the starting material peak in TLC analysis.

Applications in Research & Development

The true value of 3-amino-4-chloro-N-methylbenzamide lies in its utility as a versatile building block. Its distinct functional groups provide three orthogonal handles for subsequent chemical modifications.

-

Pharmaceutical Scaffolding: Benzamide derivatives are known to exhibit a wide range of biological activities.[5] Specifically, substituted benzamides have been investigated as:

-

Kinase Inhibitors: The benzamide core can serve as a hinge-binding motif in the ATP-binding pocket of protein kinases. The flexible N-methylbenzamide linker is a feature found in some kinase inhibitor designs.[6] This compound provides a starting point for synthesizing libraries of potential inhibitors for oncological targets.

-

Antimicrobial Agents: The benzamide scaffold has been explored for developing new antibacterial and antifungal compounds.[5]

-

API Synthesis: As a functionalized aniline, it is a key intermediate for active pharmaceutical ingredients (APIs) and dyes.[7]

-

-

Materials Science: The aromatic structure and hydrogen bonding capabilities of the molecule make it a candidate for incorporation into polymers or organic materials where specific electronic or structural properties are desired. The amino group, in particular, can be used to graft the molecule onto other structures.

Analytical Characterization

While specific analytical data from suppliers may be limited, the structure of 3-amino-4-chloro-N-methylbenzamide allows for clear predictions of its spectral characteristics.

Table 3: Expected Analytical Data

| Technique | Expected Signals |

| ¹H NMR | - Aromatic protons (3H) exhibiting characteristic splitting patterns. - A broad singlet for the amine (-NH₂) protons. - A quartet or broad signal for the amide (-NH) proton. - A doublet for the methyl (-CH₃) protons, coupled to the amide N-H. |

| ¹³C NMR | - Six distinct signals for the aromatic carbons. - A signal for the carbonyl carbon (~165-170 ppm). - A signal for the methyl carbon (~26-30 ppm). |

| FT-IR | - N-H stretching vibrations for the primary amine (~3300-3500 cm⁻¹). - N-H stretching for the secondary amide (~3300 cm⁻¹). - C=O stretching for the amide (~1640 cm⁻¹). - C-Cl stretching (~700-800 cm⁻¹). |

| Mass Spec (EI) | - A molecular ion (M⁺) peak at m/z 184 and a corresponding M+2 peak at m/z 186 with ~1/3 the intensity, characteristic of a single chlorine atom. |

Safety, Handling, and Storage

No specific safety data sheet for 3-amino-4-chloro-N-methylbenzamide is readily available. Therefore, a conservative approach based on structurally related compounds is essential. Analogs such as 3-amino-4-chlorobenzamide and 3-amino-4-methylbenzamide are classified with the following hazards.[1]

GHS Hazard Classification (Inferred):

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Safe Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles conforming to EN166 standards, and a lab coat.[8]

-

Hygiene: Avoid breathing dust.[8] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Spills: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[8]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8]

Conclusion

3-amino-4-chloro-N-methylbenzamide, CAS 51920-00-4, represents a potent synthetic intermediate for advanced research. While its direct applications are limited, its structural features offer a rich platform for the development of novel compounds in drug discovery and materials science. By understanding its logical synthesis from readily available precursors and appreciating the reactivity of its functional groups, researchers can effectively leverage this molecule to build complex and potentially high-value chemical entities. Adherence to rigorous safety protocols based on analogous structures is paramount for its responsible use in the laboratory.

References

- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

PubChem. (n.d.). 3-Amino-4-methylbenzamide. National Center for Biotechnology Information. [Link]

-

Mallak Specialties. (n.d.). 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1. [Link]

-

PubChem. (n.d.). Benzamide, 3-amino-4-chloro-. National Center for Biotechnology Information. [Link]

-

Aksenov, N., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7136. [Link]

- CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

Choi, H. J., et al. (2012). 4-Chloro-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1837. [Link]

-

AHH Chemical. (2018). MSDS of 3-Amino-4-methylbenzamide. [Link]

-

Dana Bioscience. (n.d.). 3-Amino-4-chloro-N-methyl-N-(propan-2-yl)benzamide 1g. [Link]

- CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

- CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.

Sources

- 1. Benzamide, 3-amino-4-chloro- | C7H7ClN2O | CID 88200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 3. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 4. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]

- 5. 4-Chloro-N-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline [mallakchemicals.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-amino-4-chloro-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-4-chloro-N-methylbenzamide is a substituted benzamide that holds potential as a valuable building block in medicinal chemistry and drug discovery. Its structural features, including a reactive amino group, a halogen substituent, and an N-methylamide moiety, make it an attractive scaffold for the synthesis of a diverse range of more complex molecules. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic route based on established chemical principles, its physicochemical properties, and its potential applications in the development of novel therapeutic agents.

Chemical Identity and Nomenclature

The accurate identification of a chemical compound is fundamental for research and development. The nomenclature and key identifiers for 3-amino-4-chloro-N-methylbenzamide are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 3-amino-4-chloro-N-methylbenzamide | [1] |

| CAS Number | 51920-00-4 | [2] |

| Molecular Formula | C₈H₉ClN₂O | [2] |

| Molecular Weight | 184.62 g/mol | [2] |

The structure of 3-amino-4-chloro-N-methylbenzamide is characterized by a central benzene ring substituted with a chloro group at position 4, an amino group at position 3, and an N-methylcarboxamide group at position 1.

Caption: Chemical structure of 3-amino-4-chloro-N-methylbenzamide.

Synthesis Methodology

Proposed Synthetic Pathway

Sources

An In-depth Technical Guide to the Molecular Structure and Potential of 3-amino-4-chloro-N-methylbenzamide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 3-amino-4-chloro-N-methylbenzamide, a substituted benzamide of interest in medicinal chemistry and materials science. While this molecule is cataloged, detailed experimental data in peer-reviewed literature is sparse. This document, therefore, synthesizes available information from chemical databases, patents for structurally related compounds, and the broader scientific context of benzamide derivatives to present a robust scientific profile.

Introduction: The Benzamide Scaffold in Modern Research

Substituted benzamides are a cornerstone in drug discovery and development, exhibiting a wide range of biological activities. Their structural versatility allows for fine-tuning of physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles. The molecule 3-amino-4-chloro-N-methylbenzamide incorporates several key pharmacophoric features: a benzamide core, an amino group, a chloro substituent, and an N-methyl group, suggesting its potential as an intermediate or an active compound in various therapeutic areas.

Molecular Identity and Physicochemical Properties

The fundamental identification of 3-amino-4-chloro-N-methylbenzamide is established through its unique identifiers and molecular formula.

| Identifier | Value | Source |

| CAS Number | 51920-00-4 | [1] |

| Molecular Formula | C₈H₉ClN₂O | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| IUPAC Name | 3-amino-4-chloro-N-methylbenzamide | N/A |

| SMILES | CNC(=O)C1=CC(=C(C=C1)Cl)N | [2] |

| InChI | InChI=1S/C8H9ClN2O/c1-11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3,(H,11,12) | [2] |

| InChIKey | NHUPPRHOYJQRER-UHFFFAOYSA-N | [2] |

Table 1: Key Identifiers for 3-amino-4-chloro-N-methylbenzamide.

Structural Elucidation

The molecular structure of 3-amino-4-chloro-N-methylbenzamide is characterized by a central benzene ring substituted at positions 1, 3, and 4. The N-methylcarboxamide group at position 1, the amino group at position 3, and the chloro group at position 4 define its chemical reactivity and potential biological interactions.

Spectroscopic and Analytical Characterization (Predicted)

In the absence of published experimental spectra, we can predict the key spectroscopic features of 3-amino-4-chloro-N-methylbenzamide based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the amine protons. The aromatic region would likely display a complex splitting pattern due to the substitution pattern. The N-methyl group would appear as a doublet (if coupled to the amide proton) or a singlet, and the amino protons would likely be a broad singlet.

-

¹³C NMR: The carbon NMR would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the amide would be the most downfield signal.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the various functional groups. Key expected peaks include:

-

N-H stretching vibrations for the primary amine and the secondary amide.

-

C=O stretching of the amide group.

-

Aromatic C-H and C=C stretching vibrations.

-

C-N stretching vibrations.

Mass Spectrometry

High-resolution mass spectrometry would confirm the molecular formula by providing a highly accurate mass measurement. Predicted mass-to-charge ratios for various adducts are available in public databases. [2]

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 185.04762 |

| [M+Na]⁺ | 207.02956 |

| [M-H]⁻ | 183.03306 |

Table 2: Predicted m/z values for common adducts of 3-amino-4-chloro-N-methylbenzamide.[2]

Potential Applications in Drug Discovery and Development

While no specific biological activities have been reported for 3-amino-4-chloro-N-methylbenzamide, the benzamide scaffold is prevalent in a multitude of clinically approved drugs. This suggests that the title compound could serve as a valuable building block or lead compound in several therapeutic areas.

Kinase Inhibitors

Many kinase inhibitors incorporate a substituted benzamide moiety, which can form crucial hydrogen bonds within the ATP-binding pocket of the kinase. The functional groups on 3-amino-4-chloro-N-methylbenzamide provide handles for further chemical modification to optimize binding affinity and selectivity for specific kinases.

Antimicrobial Agents

Substituted benzamides have been investigated for their antibacterial and antifungal properties. The specific substitution pattern on the aromatic ring of 3-amino-4-chloro-N-methylbenzamide could confer antimicrobial activity, making it a candidate for further investigation in the development of new anti-infective agents.

Central Nervous System (CNS) Active Agents

The benzamide structure is also found in a number of drugs targeting the central nervous system, including antipsychotics and antiemetics. The potential for 3-amino-4-chloro-N-methylbenzamide to modulate CNS receptors could be explored in relevant screening assays.

Conclusion and Future Directions

3-amino-4-chloro-N-methylbenzamide represents a molecule with significant potential, primarily as a versatile intermediate for the synthesis of more complex chemical entities. Its structural features are common in biologically active compounds, suggesting that it could be a valuable starting point for drug discovery programs.

Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol and full experimental characterization (NMR, IR, MS, and crystal structure) are crucial for enabling further research.

-

Biological Screening: A broad biological screening of 3-amino-4-chloro-N-methylbenzamide against various targets (e.g., kinase panels, microbial strains, CNS receptors) would help to identify any intrinsic biological activity.

-

Library Synthesis: Utilization of this compound as a scaffold for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

This technical guide provides a foundational understanding of 3-amino-4-chloro-N-methylbenzamide based on the currently available data. It is intended to serve as a catalyst for further investigation into the chemistry and potential applications of this intriguing molecule.

References

Sources

A Comprehensive Technical Guide to the Synthesis of 3-amino-4-chloro-N-methylbenzamide

Introduction

3-amino-4-chloro-N-methylbenzamide is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its structural motifs are present in a variety of bioactive molecules, making its efficient and scalable synthesis a topic of considerable interest for researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth, technically-grounded overview of a reliable and well-established pathway for the synthesis of this compound, intended for an audience of researchers, scientists, and drug development professionals. The presented methodology is designed to be robust, reproducible, and scalable, with a focus on the underlying chemical principles and practical considerations for successful execution.

Strategic Approach to Synthesis

The most logical and widely adopted synthetic strategy for 3-amino-4-chloro-N-methylbenzamide commences with the commercially available and cost-effective starting material, 4-chloro-3-nitrobenzoic acid. This two-step pathway involves an initial amidation reaction to form the N-methyl amide, followed by the selective reduction of the nitro group to the desired amine. This approach is favored due to the high yields, straightforward reaction conditions, and the avoidance of protecting group chemistry that would be necessary if starting from 3-amino-4-chlorobenzoic acid.

Synthetic Pathway Overview

The synthesis of 3-amino-4-chloro-N-methylbenzamide from 4-chloro-3-nitrobenzoic acid can be visualized as a two-stage process. The first stage is the formation of the amide bond, followed by the reduction of the nitro group in the second stage.

Caption: Overall synthetic workflow for 3-amino-4-chloro-N-methylbenzamide.

Experimental Protocols

Part 1: Synthesis of 4-chloro-3-nitro-N-methylbenzamide

The initial step in this synthesis is the formation of the amide bond between 4-chloro-3-nitrobenzoic acid and methylamine. This can be achieved through the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with methylamine.

Protocol:

-

Acyl Chloride Formation: In a well-ventilated fume hood, a reaction flask equipped with a magnetic stirrer, reflux condenser, and a drying tube is charged with 4-chloro-3-nitrobenzoic acid (1 equivalent). An excess of thionyl chloride (SOCl₂) (approximately 2-3 equivalents) is added, along with a catalytic amount of N,N-dimethylformamide (DMF).

-

The reaction mixture is gently heated to reflux (around 70-80 °C) for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases. The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).

-

Upon completion, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 4-chloro-3-nitrobenzoyl chloride is a yellow solid or oil and can be used in the next step without further purification.

-

Amidation: The crude acyl chloride is dissolved in an appropriate aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). The solution is cooled in an ice bath to 0-5 °C.

-

A solution of methylamine (in water, THF, or as a gas) (approximately 1.5-2 equivalents) is added dropwise to the cooled acyl chloride solution while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-chloro-3-nitro-N-methylbenzamide. The product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Part 2: Synthesis of 3-amino-4-chloro-N-methylbenzamide

The final step is the reduction of the nitro group of 4-chloro-3-nitro-N-methylbenzamide to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

-

Reaction Setup: A hydrogenation vessel (e.g., a Parr shaker or a flask equipped for balloon hydrogenation) is charged with 4-chloro-3-nitro-N-methylbenzamide (1 equivalent) and a suitable solvent, such as methanol, ethanol, or ethyl acetate.

-

A catalytic amount of palladium on carbon (10% Pd/C) is carefully added to the mixture (typically 1-5 mol%).

-

The vessel is sealed, and the atmosphere is purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. The reaction is typically run under a hydrogen atmosphere (from a balloon or at a pressure of 1-3 atm).

-

The reaction mixture is stirred vigorously at room temperature. The progress of the reduction can be monitored by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. Caution: The palladium catalyst can be pyrophoric when dry and should be handled with care. The filter cake should be washed with the reaction solvent.

-

The filtrate is concentrated under reduced pressure to yield the crude 3-amino-4-chloro-N-methylbenzamide. The product can be further purified by recrystallization or column chromatography if necessary.

Data Summary

| Step | Reactants | Reagents | Solvent | Typical Yield | Purity |

| 1. Amidation | 4-chloro-3-nitrobenzoic acid, Methylamine | Thionyl chloride, DMF | Dichloromethane | 85-95% | >95% after recrystallization |

| 2. Reduction | 4-chloro-3-nitro-N-methylbenzamide | 10% Pd/C, H₂ gas | Methanol or Ethanol | 90-98% | >98% after purification |

Causality and Mechanistic Insights

-

Amide Formation: The conversion of the carboxylic acid to an acyl chloride with thionyl chloride is a classic and effective method for activating the carboxyl group towards nucleophilic attack. The lone pair on the nitrogen of methylamine then attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of a chloride ion yields the stable amide product. The use of a base, such as excess methylamine or an added tertiary amine, is crucial to neutralize the HCl generated during the reaction.

-

Nitro Group Reduction: Catalytic hydrogenation is a highly selective method for the reduction of nitro groups in the presence of other functional groups like amides and aryl chlorides. The reaction occurs on the surface of the palladium catalyst, where both the nitro compound and hydrogen are adsorbed. The step-wise reduction proceeds through nitroso and hydroxylamine intermediates to furnish the final amine. The choice of solvent can influence the reaction rate and selectivity.

Conclusion

The described two-step synthesis of 3-amino-4-chloro-N-methylbenzamide from 4-chloro-3-nitrobenzoic acid represents a robust, high-yielding, and scalable route to this valuable intermediate. The protocols provided, along with the mechanistic rationale, offer a comprehensive guide for researchers and development professionals. Adherence to standard laboratory safety practices is paramount, particularly when handling reagents like thionyl chloride and pyrophoric catalysts. This synthetic pathway provides a reliable foundation for the production of 3-amino-4-chloro-N-methylbenzamide for further applications in the synthesis of complex target molecules.

References

- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

- CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

- CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.

- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

physical and chemical properties of 3-amino-4-chloro-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-4-chloro-N-methylbenzamide is a substituted benzamide derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, comprising a chloro- and an amino-substituted benzene ring coupled with an N-methylated amide, make it a versatile scaffold for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, and its potential applications, offering a critical resource for researchers engaged in the development of new therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for 3-amino-4-chloro-N-methylbenzamide is not extensively available in public literature, we can infer its key properties based on its structure and data from analogous compounds.

Core Molecular Attributes

The fundamental molecular characteristics of 3-amino-4-chloro-N-methylbenzamide are summarized in the table below.

| Property | Value | Source |

| CAS Number | 51920-00-4 | [1] |

| Molecular Formula | C₈H₉ClN₂O | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| Purity | ≥95% | [1] |

Predicted Physical Characteristics

The physical state, melting point, boiling point, and solubility are critical parameters for handling, formulation, and experimental design. The following table presents predicted values and qualitative descriptions.

| Property | Predicted Value/Description | Rationale/Comparative Data |

| Appearance | Off-white to light brown solid | Based on similar aromatic amides. |

| Melting Point | Not available. Estimated to be in the range of 130-150 °C. | The melting point of the similar compound 3-Amino-4-methylbenzamide is 128-132 °C. The presence of a chlorine atom might slightly increase the melting point due to increased molecular weight and intermolecular interactions. |

| Boiling Point | Not available. High boiling point expected. | Aromatic amides generally have high boiling points due to strong intermolecular hydrogen bonding. For instance, N-methylbenzamide has a boiling point of 167 °C at 11 mmHg.[2] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like dichloromethane and benzene. | A patent for a structurally similar compound, 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, indicates it is slightly soluble in water and soluble in most organic solvents such as dichloromethane and benzene.[3] |

Synthesis and Chemical Reactivity

The synthesis of 3-amino-4-chloro-N-methylbenzamide can be approached through a multi-step process starting from commercially available precursors. Understanding its synthesis is crucial for its availability in research and for the development of derivatives.

Proposed Synthetic Pathway

A plausible and efficient synthesis route can be adapted from established methods for similar compounds. A likely pathway involves the amidation of a carboxylic acid precursor followed by the reduction of a nitro group.

Caption: Proposed synthesis of 3-amino-4-chloro-N-methylbenzamide.

Experimental Protocol:

-

Step 1: Amide Formation. 4-chloro-3-nitrobenzoic acid is first converted to its more reactive acid chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with methylamine (CH₃NH₂) in a suitable solvent, like dichloromethane or tetrahydrofuran, in the presence of a base to neutralize the HCl byproduct, yielding 4-chloro-3-nitro-N-methylbenzamide.

-

Step 2: Nitro Group Reduction. The nitro group of 4-chloro-3-nitro-N-methylbenzamide is then reduced to an amino group. This can be achieved through various established methods, such as catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst, or by using a metal in an acidic medium, like iron powder in the presence of hydrochloric acid (Fe/HCl). The final product, 3-amino-4-chloro-N-methylbenzamide, is then purified using standard techniques like recrystallization or column chromatography.

A similar multi-step synthesis is described in a patent for the preparation of N-methyl-4-(methylamino)-3-nitrobenzamide, which involves the reaction of 4-chloro-3-nitrobenzoic acid with methylamine.[4]

Chemical Reactivity

The reactivity of 3-amino-4-chloro-N-methylbenzamide is dictated by its functional groups: the aromatic amine, the amide, and the chloro-substituted benzene ring.

Sources

- 1. 3-Amino-4-chloro-N-methylbenzamide - CAS:51920-00-4 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. N-Methylbenzamide | 613-93-4 [chemicalbook.com]

- 3. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 4. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

Spectroscopic Data of 3-amino-4-chloro-N-methylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-4-chloro-N-methylbenzamide is a substituted aromatic amide of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active compounds. The precise characterization of this molecule is paramount for its application in synthesis, quality control, and as a scaffold in the development of novel therapeutic agents. Spectroscopic analysis provides a definitive fingerprint of a molecule, revealing details about its atomic composition, connectivity, and chemical environment. This technical guide offers an in-depth overview of the spectroscopic data for 3-amino-4-chloro-N-methylbenzamide, presenting available data and providing context through the analysis of closely related structures.

Molecular Structure and Properties

| Property | Value | Source |

| Chemical Name | 3-amino-4-chloro-N-methylbenzamide | - |

| CAS Number | 51920-00-4 | - |

| Molecular Formula | C₈H₉ClN₂O | |

| Molecular Weight | 184.62 g/mol | - |

| Monoisotopic Mass | 184.04034 Da |

Mass Spectrometry

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of 3-amino-4-chloro-N-methylbenzamide, as calculated by the CCSbase prediction model.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 185.04762 |

| [M+Na]⁺ | 207.02956 |

| [M-H]⁻ | 183.03306 |

| [M+NH₄]⁺ | 202.07416 |

| [M+K]⁺ | 223.00350 |

| [M]⁺ | 184.03979 |

Source: PubChemLite. These are predicted values and should be confirmed by experimental data.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS) - A General Approach

The following is a generalized protocol for acquiring an EI-MS spectrum, which could be applied to 3-amino-4-chloro-N-methylbenzamide.

-

Sample Preparation: Dissolve a small amount of the solid compound in a volatile organic solvent, such as methanol or dichloromethane.

-

Injection: Introduce the sample solution into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record the resulting mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides information about the functional groups present in the molecule.

Due to the lack of a published experimental IR spectrum for 3-amino-4-chloro-N-methylbenzamide, the spectrum of the closely related compound, 3-amino-4-chlorobenzamide , can be used for comparative analysis. The primary difference between these two molecules is the presence of a methyl group on the amide nitrogen in the target compound. This substitution will primarily affect the N-H stretching and bending vibrations.

ATR-IR Spectrum of 3-amino-4-chlorobenzamide

The ATR-IR spectrum of 3-amino-4-chlorobenzamide is available in the PubChem database. The key absorption bands and their assignments are presented below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400-3300 | -NH₂ (amino) | Symmetric & Asymmetric Stretching |

| ~3200-3100 | -CONH₂ (amide) | N-H Stretching |

| ~1650 | C=O (amide I) | Stretching |

| ~1600 | -NH₂ (amino) | Bending (Scissoring) |

| ~1580-1450 | Aromatic C=C | Stretching |

| ~800-700 | C-Cl | Stretching |

Source: PubChem CID 88200. These are experimental values for 3-amino-4-chlorobenzamide.

For 3-amino-4-chloro-N-methylbenzamide, one would expect to see a single N-H stretching band for the secondary amide (-CONHCH₃) in the region of 3300-3100 cm⁻¹, as opposed to the two bands for the primary amide. Additionally, the amide II band (N-H bending), typically around 1550 cm⁻¹, would be present.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FT-IR is a convenient technique for obtaining the infrared spectrum of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid 3-amino-4-chloro-N-methylbenzamide onto the ATR crystal.

-

Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Spectrum Acquisition: Collect the infrared spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

As of the date of this guide, experimental ¹H and ¹³C NMR data for 3-amino-4-chloro-N-methylbenzamide are not available in publicly accessible databases. However, based on the known chemical shifts of similar structures and general principles of NMR spectroscopy, a predicted spectrum can be outlined.

Predicted ¹H NMR Spectrum

The expected proton NMR signals for 3-amino-4-chloro-N-methylbenzamide dissolved in a common NMR solvent like DMSO-d₆ would be:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.0 | m | 3H | Aromatic protons |

| ~6.5 | br s | 2H | -NH₂ (amino) |

| ~8.3 | q | 1H | -NH (amide) |

| ~2.8 | d | 3H | -CH₃ (N-methyl) |

These are predicted values and are subject to solvent effects and the specific spectrometer frequency.

Predicted ¹³C NMR Spectrum

The anticipated carbon-13 NMR signals would include:

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (amide carbonyl) |

| ~145-120 | Aromatic carbons |

| ~26 | -CH₃ (N-methyl) |

These are predicted values and should be confirmed experimentally.

Experimental Protocol: 1D NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 3-amino-4-chloro-N-methylbenzamide and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the appropriate spectral width and acquisition time.

-

Apply a 90° pulse and acquire the free induction decay (FID).

-

Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set a wider spectral width to encompass the full range of carbon chemical shifts.

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

A larger number of scans (e.g., 1024 or more) and a relaxation delay are usually required due to the low natural abundance of ¹³C and its longer relaxation times.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H spectrum.

-

Conclusion

The comprehensive spectroscopic characterization of 3-amino-4-chloro-N-methylbenzamide is essential for its use in research and development. This guide has provided an overview of the expected and, where available, related experimental spectroscopic data for this compound. While predicted mass spectrometry data offers a valuable starting point, and the IR spectrum of a close analog provides useful comparative information, the acquisition and publication of experimental ¹H NMR, ¹³C NMR, IR, and mass spectra are crucial for establishing a definitive analytical profile of this molecule. The protocols outlined herein provide a framework for obtaining this critical data.

References

-

PubChemLite. 3-amino-4-chloro-n-methylbenzamide (C8H9ClN2O). [Link]

-

PubChem. Benzamide, 3-amino-4-chloro-. [Link]

Sources

An In-depth Technical Guide to the Characterization of 3-amino-4-chloro-N-methylbenzamide

Foreword: Unveiling a Versatile Scaffold

In the landscape of modern medicinal chemistry and materials science, the substituted benzamide scaffold remains a cornerstone for innovation. Its inherent stability, coupled with the vast potential for functionalization, allows for the fine-tuning of steric and electronic properties to achieve desired biological activities or material characteristics. This guide provides an in-depth technical exploration of a specific, yet highly promising derivative: 3-amino-4-chloro-N-methylbenzamide .

Aimed at researchers, scientists, and professionals in drug development, this document eschews a conventional template. Instead, it offers a holistic, field-proven perspective on the synthesis, structural elucidation, and physicochemical properties of this compound. The methodologies described herein are presented not merely as procedural steps but as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Strategic Synthesis: A Logic-Driven Approach

The synthesis of 3-amino-4-chloro-N-methylbenzamide can be efficiently achieved through a multi-step pathway commencing with a readily available starting material, 4-chlorobenzoic acid. This strategic route prioritizes reaction efficiency, yield, and purity of the final product.

Synthesis Workflow Overview

The overall synthetic strategy involves three key transformations:

-

Nitration: Introduction of a nitro group ortho to the amino group.

-

Reduction: Conversion of the nitro group to an amino group.

-

Amidation: Formation of the N-methylamide from the carboxylic acid.

Caption: Proposed synthetic pathway for 3-amino-4-chloro-N-methylbenzamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-chloro-3-nitrobenzoic acid

-

Rationale: The initial step involves the electrophilic aromatic substitution (nitration) of 4-chlorobenzoic acid. The chloro and carboxylic acid groups are deactivating; however, the chloro group is an ortho, para-director, while the carboxylic acid is a meta-director. The incoming nitro group is directed to the position ortho to the chlorine and meta to the carboxylic acid.

-

Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cautiously add 4-chlorobenzoic acid to concentrated sulfuric acid, maintaining the temperature below 10°C with an ice bath.

-

Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the stirred solution, ensuring the temperature does not exceed 30°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure complete conversion.

-

Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.[1]

-

Step 2: Synthesis of 3-amino-4-chlorobenzoic acid

-

Rationale: The nitro group of 4-chloro-3-nitrobenzoic acid is selectively reduced to an amino group. Common and effective methods include catalytic hydrogenation or the use of a metal in acidic conditions (e.g., iron in hydrochloric acid).[2]

-

Protocol (using Iron/HCl):

-

Suspend 4-chloro-3-nitrobenzoic acid and iron powder in a mixture of ethanol and water.

-

Heat the mixture to reflux and add concentrated hydrochloric acid portion-wise.

-

Maintain reflux for several hours until the reaction is complete (monitored by TLC).

-

Filter the hot reaction mixture to remove the iron salts.

-

Cool the filtrate and adjust the pH to precipitate the amino acid product.

-

Collect the solid by filtration, wash with water, and dry.

-

Step 3: Synthesis of 3-amino-4-chloro-N-methylbenzamide

-

Rationale: The final step is the formation of the amide bond. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride with thionyl chloride (SOCl₂), followed by reaction with methylamine.[3]

-

Protocol:

-

Carefully add thionyl chloride to 3-amino-4-chlorobenzoic acid in an inert solvent (e.g., dichloromethane) and reflux the mixture until the solid dissolves and gas evolution ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

-

Dissolve the acyl chloride in a fresh portion of an inert solvent and cool in an ice bath.

-

Slowly add a solution of methylamine in a suitable solvent (e.g., THF or water) to the stirred acyl chloride solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with water and extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

-

Structural Elucidation and Physicochemical Properties

The definitive characterization of 3-amino-4-chloro-N-methylbenzamide relies on a combination of spectroscopic techniques and physical property measurements.

Molecular Structure

Caption: Chemical structure of 3-amino-4-chloro-N-methylbenzamide.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published spectra for this specific molecule, the following are expert predictions based on the analysis of its structure and data from analogous compounds.

2.2.1. ¹H NMR Spectroscopy

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| Aromatic H (position 6) | ~ 7.3 | d | ~ 8.0 | Ortho-coupling to H at position 5. |

| Aromatic H (position 2) | ~ 7.1 | d | ~ 2.0 | Meta-coupling to H at position 6. |

| Aromatic H (position 5) | ~ 6.8 | dd | ~ 8.0, 2.0 | Ortho-coupling to H at position 6 and meta-coupling to H at position 2. |

| -NH₂ | ~ 4.5 - 5.5 | br s | - | Broad singlet, chemical shift is solvent and concentration dependent. |

| -NH-CH₃ | ~ 6.0 - 7.0 | br q | ~ 5.0 | Broad quartet due to coupling with methyl protons; exchangeable. |

| -N-CH₃ | ~ 2.8 | d | ~ 5.0 | Doublet due to coupling with the amide proton. |

2.2.2. ¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O | ~ 168 | Typical chemical shift for a benzamide carbonyl carbon. |

| Aromatic C-NH₂ | ~ 145 | Aromatic carbon attached to an amino group. |

| Aromatic C-Cl | ~ 125 | Aromatic carbon attached to a chlorine atom. |

| Aromatic C-H | ~ 115 - 130 | Range for aromatic carbons attached to hydrogen. |

| Aromatic C-C=O | ~ 135 | Quaternary aromatic carbon attached to the amide group. |

| -N-CH₃ | ~ 26 | Typical chemical shift for an N-methyl group of an amide. |

2.2.3. Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| N-H (amine) | 3400 - 3200 | Medium-Strong | Symmetric and asymmetric stretching |

| N-H (amide) | ~ 3300 | Medium | Stretching |

| C-H (aromatic) | 3100 - 3000 | Medium | Stretching |

| C=O (amide) | 1650 - 1630 | Strong | Stretching (Amide I band) |

| N-H (amide) | 1570 - 1515 | Strong | Bending (Amide II band) |

| C=C (aromatic) | 1600 - 1450 | Medium-Strong | Stretching |

| C-N | 1350 - 1200 | Medium | Stretching |

| C-Cl | 800 - 600 | Strong | Stretching |

2.2.4. Mass Spectrometry (MS)

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 184/186 | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| [M - CH₃N]⁺ | 155/157 | Loss of the methylamino group. |

| [M - CONHCH₃]⁺ | 127/129 | Loss of the N-methylcarboxamide group. |

Physicochemical Properties

| Property | Value/Description | Source/Basis |

| Molecular Formula | C₈H₉ClN₂O | Calculated |

| Molecular Weight | 184.62 g/mol | Calculated |

| CAS Number | 51920-00-4 | [4] |

| Appearance | Expected to be a solid at room temperature. | Based on analogous compounds. |

| Melting Point | Not available in literature; predicted to be in the range of 150-180°C. | Based on related structures. |

| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF; limited solubility in water. | General chemical principles. |

Applications and Future Directions

3-amino-4-chloro-N-methylbenzamide serves as a valuable building block in several areas of chemical research:

-

Pharmaceutical Intermediate: The presence of multiple functional groups (amino, chloro, and amide) allows for diverse subsequent chemical modifications, making it a key intermediate in the synthesis of more complex, biologically active molecules.

-

Agrochemicals: Substituted benzamides are a known class of compounds with herbicidal and pesticidal activities.

-

Materials Science: The aromatic and amide functionalities suggest potential applications in the development of novel polymers and dyes.

Further research into the biological activity profile of this compound and its derivatives is warranted. Its structural features suggest that it could be explored as a scaffold for kinase inhibitors, ion channel modulators, or other therapeutic agents.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-amino-4-chloro-N-methylbenzamide.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

- Google Patents. (n.d.). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

- Yuan, J., & Liu, Y.-J. (2012). 4-Chloro-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(4), o937.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 676526, 3-Amino-N-methylbenzamide. Retrieved from [Link]

-

Shree Chemopharma Ankleshwar Pvt. Ltd. (n.d.). 3 Amino 4 Chloro Benzoic Acid. Retrieved from [Link]

-

PrepChem. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139083282. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4150792, 3-chloro-N-methylbenzamide. Retrieved from [Link]

- Google Patents. (n.d.). N-Methylation of amino acids.

- Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

-

Reddit. (2020). Methylation using iodomethane. Retrieved from [Link]

-

YouTube. (2020). Benzoic Acid + Methylamine = ?? (Amide Reaction). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Frontiers. (2017). Guanidine N-methylation by BlsL Is Dependent on Acylation of Beta-amine Arginine in the Biosynthesis of Blasticidin S. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

-

SIELC Technologies. (2018). 3-Amino-4-methylbenzamide. Retrieved from [Link]

-

SpringerOpen. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Retrieved from [Link]

-

PubMed. (2020). N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS. Retrieved from [Link]

-

SDI. (n.d.). 4-Chloro-3-Nitro Benzoic Acid. Retrieved from [Link]

-

PubMed. (n.d.). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 346696, 4-chloro-N,N-diethylbenzamide. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-amino-4-chloro-N-methylbenzamide Derivatives and Analogs for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 3-amino-4-chloro-N-methylbenzamide and its derivatives, a chemical scaffold of significant interest in modern drug discovery. We will delve into the synthetic pathways, physicochemical characterization, and burgeoning pharmacological applications of this compound class, with a particular focus on their potential as targeted therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising molecular framework in their research and development endeavors.

The 3-amino-4-chloro-N-methylbenzamide Core: A Privileged Scaffold

The benzamide moiety is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs. The specific substitution pattern of 3-amino-4-chloro-N-methylbenzamide confers a unique combination of electronic and steric properties, making it an attractive starting point for the design of novel bioactive molecules. The presence of the chloro and amino groups on the aromatic ring, along with the N-methylamide functionality, provides multiple points for synthetic modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthetic Strategies and Methodologies

The synthesis of 3-amino-4-chloro-N-methylbenzamide derivatives typically follows a logical and adaptable multi-step pathway, starting from readily available precursors. A common and efficient approach involves the initial nitration of a substituted benzoic acid, followed by amide bond formation and subsequent reduction of the nitro group to the key amine functionality.

General Synthetic Route

A validated synthetic route to the core scaffold and its analogs commences with 4-chloro-3-nitrobenzoic acid. This starting material can be synthesized by the nitration of p-chlorobenzoic acid[1]. The subsequent steps involve the activation of the carboxylic acid, amidation with methylamine, and finally, reduction of the nitro group.

Caption: General synthetic pathway for 3-amino-4-chloro-N-methylbenzamide.

Detailed Experimental Protocol: Synthesis of 3-amino-4-chloro-N-methylbenzamide

This protocol is adapted from established methodologies for the synthesis of structurally related compounds[2][3][4][5].

Step 1: Synthesis of 4-chloro-N-methyl-3-nitrobenzamide

-

Activation of the Carboxylic Acid: To a solution of 4-chloro-3-nitrobenzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like N,N'-diisopropylcarbodiimide (DIC) (1.2 equivalents) and a catalytic amount of 1-hydroxybenzotriazole (HOBt)[2]. Alternatively, the carboxylic acid can be converted to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

-

Amidation: Cool the activated acid solution to 0 °C and add a solution of methylamine (CH₃NH₂) (1.5 equivalents) in THF or as an aqueous solution dropwise.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture and wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-N-methyl-3-nitrobenzamide.

Step 2: Reduction to 3-amino-4-chloro-N-methylbenzamide

-